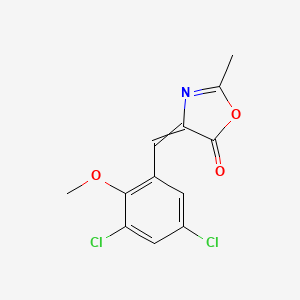
4-(3,5-dichloro-2-methoxybenzylidene)-2-methyl-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-dichloro-2-methoxybenzylidene)-2-methyl-1,3-oxazol-5(4H)-one is a chemical compound that has been used in various scientific research applications. It is a heterocyclic compound that contains an oxazole ring and a benzylidene group. This compound has been synthesized using different methods, and it has been found to have several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-(3,5-dichloro-2-methoxybenzylidene)-2-methyl-1,3-oxazol-5(4H)-one is not fully understood. However, it has been proposed that this compound exerts its effects by inhibiting certain enzymes such as topoisomerase II and HDACs. It has also been proposed that this compound interacts with certain receptors such as GABA receptors and NMDA receptors.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and cell cycle arrest. It has also been found to have neuroprotective properties, and it has been tested against different neurodegenerative diseases. In addition, this compound has been found to have anti-inflammatory properties and it has been tested against different inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(3,5-dichloro-2-methoxybenzylidene)-2-methyl-1,3-oxazol-5(4H)-one in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of anti-cancer drugs. Another advantage is its neuroprotective properties, which makes it a potential candidate for the development of drugs for the treatment of neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound has been found to be toxic to certain cell lines, and this limits its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 4-(3,5-dichloro-2-methoxybenzylidene)-2-methyl-1,3-oxazol-5(4H)-one. One direction is the development of new anti-cancer drugs based on this compound. Another direction is the development of drugs for the treatment of neurodegenerative diseases. In addition, more research is needed to understand the mechanism of action of this compound and its interaction with different receptors and enzymes. Furthermore, more research is needed to explore the potential use of this compound in the treatment of different inflammatory diseases.
Métodos De Síntesis
The synthesis of 4-(3,5-dichloro-2-methoxybenzylidene)-2-methyl-1,3-oxazol-5(4H)-one has been reported using different methods. One of the methods involves the reaction of 3,5-dichloro-2-methoxybenzaldehyde with methyl glycinate in the presence of acetic acid. The resulting product is then treated with phosphorus oxychloride and triethylamine to obtain the final product. Another method involves the reaction of 3,5-dichloro-2-methoxybenzaldehyde with methyl isocyanate in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then treated with phosphorus oxychloride to obtain the final product.
Aplicaciones Científicas De Investigación
4-(3,5-dichloro-2-methoxybenzylidene)-2-methyl-1,3-oxazol-5(4H)-one has been used in several scientific research applications. One of the applications is in the field of cancer research. This compound has been found to have anti-cancer properties, and it has been tested against different cancer cell lines. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Another application is in the field of neuroscience. This compound has been found to have neuroprotective properties, and it has been tested against different neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-[(3,5-dichloro-2-methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3/c1-6-15-10(12(16)18-6)4-7-3-8(13)5-9(14)11(7)17-2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWGHBBIXWOXHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=C(C(=CC(=C2)Cl)Cl)OC)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

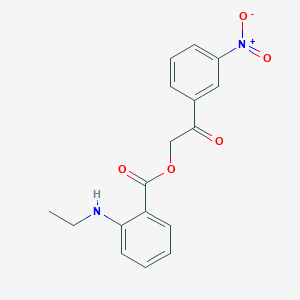
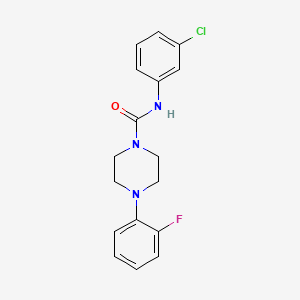
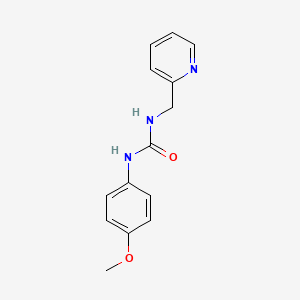
![5-[(2,5-dichlorophenoxy)methyl]-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-2-furamide](/img/structure/B5877297.png)
![2-methoxy-5-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5877299.png)
![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5877300.png)



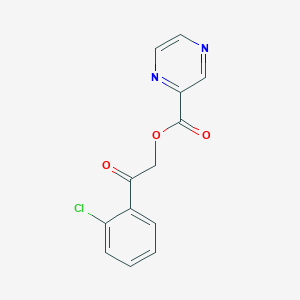


![methyl 3-{[3-(4-fluorophenyl)acryloyl]amino}-4-methylbenzoate](/img/structure/B5877366.png)
![2-(4-methoxyphenyl)-8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5877370.png)